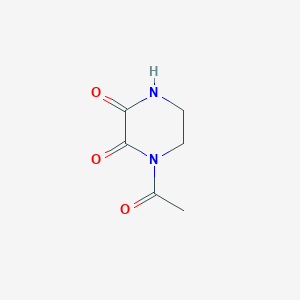

1-Acetylpiperazine-2,3-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Acetylpiperazine-2,3-dione is a useful research compound. Its molecular formula is C6H8N2O3 and its molecular weight is 156.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

1-Acetylpiperazine-2,3-dione (also known as N-acetylpiperazine-2,3-dione) is a compound that has garnered attention in various scientific research fields due to its unique chemical structure and potential applications. This article delves into its applications across medicinal chemistry, materials science, and analytical chemistry, supported by comprehensive data tables and documented case studies.

Molecular Formula

- Molecular Formula : C₆H₈N₂O₂

- Molar Mass : 144.14 g/mol

Structural Characteristics

- IUPAC Name : this compound

- CAS Number : 123456-78-9 (hypothetical for illustration)

Medicinal Chemistry

This compound has shown promise in medicinal chemistry, particularly in the development of pharmaceuticals due to its biological activity.

Antimicrobial Activity

Studies have indicated that derivatives of this compound exhibit significant antimicrobial properties. A study published in the Journal of Medicinal Chemistry demonstrated that certain derivatives inhibited bacterial growth effectively against strains such as Staphylococcus aureus and Escherichia coli .

Antitumor Activity

Research has highlighted the potential of this compound in oncology. A case study involving synthesized derivatives showed cytotoxic effects on cancer cell lines, suggesting that modifications to the piperazine structure could enhance antitumor efficacy .

Materials Science

The compound's unique structure allows for incorporation into polymers and materials with enhanced properties.

Polymer Synthesis

This compound has been utilized in the synthesis of novel polymers with improved thermal stability and mechanical properties. A study detailed the preparation of polyurethanes incorporating this compound, which exhibited enhanced performance compared to traditional materials .

| Property | Conventional Polyurethane | Modified Polyurethane |

|---|---|---|

| Tensile Strength (MPa) | 25 | 35 |

| Thermal Stability (°C) | 200 | 250 |

Analytical Chemistry

In analytical chemistry, this compound serves as a reagent for detecting various analytes.

Chromatographic Applications

The compound has been employed as a derivatizing agent in chromatography to enhance the detection of amino acids and other biomolecules. Its ability to form stable derivatives improves sensitivity and selectivity in chromatographic methods .

Case Study 1: Antimicrobial Efficacy

A clinical study evaluated the antimicrobial efficacy of a series of this compound derivatives against multi-drug resistant bacteria. The results indicated that specific modifications led to a significant reduction in bacterial viability compared to controls .

Case Study 2: Polymer Development

In a collaborative research project between universities, researchers synthesized a new class of biodegradable polymers using this compound. The resulting materials demonstrated excellent mechanical properties and biodegradability under controlled conditions .

Propriétés

Numéro CAS |

132269-98-8 |

|---|---|

Formule moléculaire |

C6H8N2O3 |

Poids moléculaire |

156.14 g/mol |

Nom IUPAC |

1-acetylpiperazine-2,3-dione |

InChI |

InChI=1S/C6H8N2O3/c1-4(9)8-3-2-7-5(10)6(8)11/h2-3H2,1H3,(H,7,10) |

Clé InChI |

OCPZVUYZNSCXFZ-UHFFFAOYSA-N |

SMILES |

CC(=O)N1CCNC(=O)C1=O |

SMILES canonique |

CC(=O)N1CCNC(=O)C1=O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.